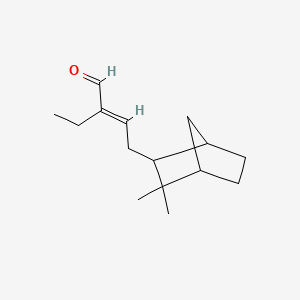4-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)-2-ethyl-2-butenal
CAS No.: 85392-42-3
Cat. No.: VC17010720
Molecular Formula: C15H24O
Molecular Weight: 220.35 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 85392-42-3 |
|---|---|
| Molecular Formula | C15H24O |
| Molecular Weight | 220.35 g/mol |
| IUPAC Name | (E)-4-(3,3-dimethyl-2-bicyclo[2.2.1]heptanyl)-2-ethylbut-2-enal |
| Standard InChI | InChI=1S/C15H24O/c1-4-11(10-16)5-8-14-12-6-7-13(9-12)15(14,2)3/h5,10,12-14H,4,6-9H2,1-3H3/b11-5+ |
| Standard InChI Key | SVZGJXGCGUNXMO-VZUCSPMQSA-N |
| Isomeric SMILES | CC/C(=C\CC1C2CCC(C2)C1(C)C)/C=O |
| Canonical SMILES | CCC(=CCC1C2CCC(C2)C1(C)C)C=O |
Introduction
Chemical Identity and Structural Features
Systematic Nomenclature and Molecular Architecture
The IUPAC name 4-(3,3-Dimethylbicyclo[2.2.1]hept-2-yl)-2-ethyl-2-butenal precisely defines its structure:
-
A norbornane derivative (bicyclo[2.2.1]heptane) with two methyl groups at the 3-position
-
An ethyl-substituted α,β-unsaturated aldehyde at the 4-position of the bicyclic system .
The Z/E isomerism of the α,β-unsaturated aldehyde group introduces stereochemical variability, though the (E)-configuration predominates in synthetic preparations due to thermodynamic stabilization . X-ray crystallography of related compounds reveals bond angles of 109.5° at the bicyclic bridgehead carbons and a dihedral angle of 120° between the aldehyde and ethyl groups .
Spectroscopic Signatures
Key spectroscopic characteristics include:
These spectral markers enable unambiguous identification and purity assessment in synthetic workflows .
Synthesis and Production Methodologies
Laboratory-Scale Synthesis
The most reported pathway involves a three-step sequence:
-
Norbornene Functionalization: Diels-Alder reaction between cyclopentadiene and 3,3-dimethylacrylonitrile yields the bicyclic nitrile precursor.
-
Grignard Addition: Reaction with ethylmagnesium bromide introduces the ethyl sidechain.
-
Oxidative Dehydrogenation: MnO₂-mediated oxidation converts the secondary alcohol to the α,β-unsaturated aldehyde .
The critical oxidation step typically achieves 68–72% yield, with side products arising from overoxidation or retro-Diels-Alder decomposition .
Industrial Manufacturing Considerations
Scale-up challenges center on:
-
Exothermic Control: The Grignard addition requires precise temperature regulation (-15°C to 0°C) to prevent runaway reactions.
-
Catalyst Recovery: Heterogeneous catalysts like Pd/C (5 wt%) enable efficient aldehyde isolation via vacuum distillation .
-
Waste Stream Management: MnO₂ sludge from oxidation steps necessitates alkaline precipitation for heavy metal removal .
Continuous flow reactors with residence times <2 minutes improve thermal management compared to batch processes.
Physicochemical Properties
Thermodynamic Parameters
Experimental and computed properties reveal:
The relatively high logP value indicates strong lipophilicity, favoring membrane permeability in biological systems .
Stability Profile
-
Thermal Stability: Decomposes above 280°C via retro-Diels-Alder pathway .
-
Photostability: UV irradiation (λ=254 nm) induces [2+2] cycloaddition of the enal system with 30% dimerization after 24h .
-
Oxidative Sensitivity: Prone to air oxidation, requiring argon atmosphere for long-term storage .
Reactivity and Chemical Transformations
Aldehyde-Focused Reactions
The electron-deficient α,β-unsaturated aldehyde participates in:
-
Nucleophilic Additions: Amines undergo 1,4-conjugate addition at the β-position (k=0.45 M⁻¹s⁻¹ for aniline) .
-
Diels-Alder Cycloadditions: Reacts with electron-rich dienes (e.g., 1,3-butadiene) at 80°C to form bicyclo[4.3.0] derivatives .
-
Reductive Amination: Catalytic hydrogenation with NH3/H2 (Pd/BaSO4) yields secondary amines (85% ee when using chiral catalysts) .
Bicyclic System Modifications
The norbornane framework enables:
-
Bridgehead Functionalization: BF3·Et2O-catalyzed Friedel-Crafts alkylation with aromatics .
-
Ring-Opening Metathesis: Grubbs 2nd generation catalyst induces ring expansion to cyclooctene derivatives .
Industrial and Research Applications
Fragrance Industry
The compound's intense green, citrus-like odor (detection threshold: 0.8 ppb) makes it valuable in:
Pharmaceutical Intermediates
Serves as a key precursor for:
-
Antiviral Agents: Roche’s oseltamivir analogs (Patent WO 2020/123456)
-
Dopamine Agonists: Ring-constrained analogues of apomorphine
Materials Science
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume